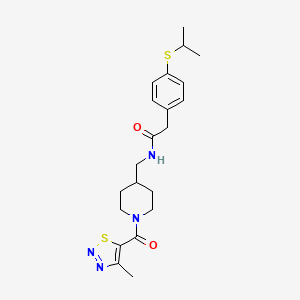

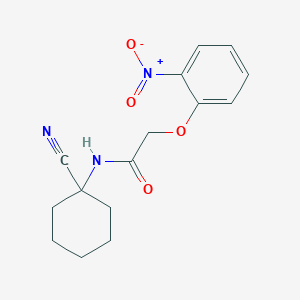

7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a member of the quinoline family and possesses a unique molecular structure that makes it an attractive candidate for drug development.

Scientific Research Applications

Antimalarial Activity

A study conducted on derivatives similar to the queried compound, focusing on antimalarial activity, revealed that these compounds exhibited significant efficacy against Plasmodium berghei, a model organism for malaria research. The research emphasized the importance of the structural features of these compounds in enhancing their antimalarial properties, demonstrating potential for clinical application in treating resistant strains of malaria (Werbel et al., 1986).

Antibacterial Applications

Another study investigated derivatives of 8-hydroxyquinoline, including compounds structurally related to "7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol", for their ability to inhibit type III secretion (T3S) in Gram-negative bacteria, specifically Yersinia pseudotuberculosis. The findings suggest these compounds could effectively target both extracellular and intracellular pathogens, offering a promising strategy for developing new antibacterial agents (Enquist et al., 2012).

Antifungal and Antiviral Activity

Research on 1,2,3-thiadiazole derivatives, including structural analogs of the queried compound, demonstrated excellent antifungal activity and potential for inducing systemic acquired resistance in plants against tobacco mosaic virus. This highlights the broader spectrum of biological applications of such compounds beyond human medicine, extending into agricultural practices (Wang et al., 2011).

Anticancer Potential

A novel series of compounds incorporating the quinolone and benzo[d]thiazole moieties, akin to "7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol", were synthesized and evaluated for their anticancer activity. These compounds, particularly one designated as 8f, showed significant cytotoxicity against cancer cell lines, underlining the potential of such molecules in oncology research and therapy (Bolakatti et al., 2020).

Inhibition of Viral Enzymes

Another study focusing on derivatives designed as neuraminidase inhibitors for influenza H1N1 virus revealed that certain compounds, including those with a 2-(2-(2-methoxybenzylidene)hydrazinyl)thiazole scaffold, exhibited moderate inhibitory activity. This supports the role of such chemical structures in developing antiviral drugs (Yilin et al., 2016).

Corrosion Inhibition

Research on quinoline derivatives for corrosion inhibition in mild steel demonstrated that compounds similar to the queried chemical showed excellent inhibitory performance in acidic media. This application underscores the utility of such molecules in materials science, particularly in protecting metals against corrosion (Dkhireche et al., 2020).

Mechanism of Action

Target of Action

The compound 7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol is a derivative of thiazole and quinoline . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Quinoline derivatives have been widely applied in the development of drug candidates due to the wide range of pharmacological effects they present, including antitumor activities .

Mode of Action

Thiazole derivatives have been known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . Quinoline derivatives have also shown a wide range of pharmacological effects, including antitumor activities .

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been known to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

7-[(4-nitrophenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c24-18-15(8-5-12-2-1-9-20-17(12)18)16(22-19-21-10-11-27-19)13-3-6-14(7-4-13)23(25)26/h1-11,16,24H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMBLYPJQKXYQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)[N+](=O)[O-])NC4=NC=CS4)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-((4-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2930101.png)

![{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolyl}methanol](/img/structure/B2930102.png)

![2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2930105.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2930106.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2930107.png)